Cas no 1876646-71-7 (Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester)

Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester is a specialized organic compound featuring a carbamate backbone with cyanoethyl and benzyl ester functional groups. Its structure offers versatility in synthetic applications, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both cyano and ester moieties enhances reactivity, enabling selective transformations under controlled conditions. This compound is valued for its stability under standard handling conditions and its compatibility with a range of reaction environments. Its well-defined molecular architecture makes it a useful building block for constructing complex nitrogen-containing frameworks in research and industrial settings.
Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester structure
1876646-71-7 structure
Product Name:Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester
CAS No:1876646-71-7
MF:C14H15N3O2
MW:257.287802934647
CID:5057331
Update Time:2025-05-20

Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzyl bis(2-cyanoethyl)carbamate
    • benzyl N,N-bis(2-cyanoethyl)carbamate
    • Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester
    • Inchi: 1S/C14H15N3O2/c15-8-4-10-17(11-5-9-16)14(18)19-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2
    • InChI Key: YACVZYUFYYHHDR-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(CCC#N)CCC#N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 351
  • XLogP3: 1.6
  • Topological Polar Surface Area: 77.1

Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester Pricemore >>

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Additional information on Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester

Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester: A Comprehensive Overview

The compound Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester, identified by the CAS number 1876646-71-7, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The name itself is a testament to its composition, with the benzyl ester group and the bis-(2-cyano-ethyl) moiety playing pivotal roles in its chemical behavior.

Recent studies have highlighted the importance of Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester in the development of advanced materials. Its ability to act as a versatile building block in polymer synthesis has been extensively explored. Researchers have demonstrated that this compound can serve as a crosslinking agent, enhancing the mechanical properties of polymers. This application is particularly promising in the field of biodegradable materials, where the need for sustainable solutions is increasingly pressing.

The structural integrity of Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester is further underscored by its ability to participate in various chemical reactions. The presence of the cyano group (–CN) imparts strong electron-withdrawing effects, making it highly reactive under specific conditions. This reactivity has been leveraged in the synthesis of novel compounds with tailored functionalities. For instance, recent research has focused on utilizing this compound as an intermediate in the production of advanced pharmaceuticals and agrochemicals.

In terms of synthesis, Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester can be prepared through a multi-step process involving nucleophilic substitution and esterification reactions. The optimization of these steps has been a focal point for chemists aiming to improve yield and purity. Recent advancements in catalytic methods have significantly streamlined the synthesis process, making it more efficient and environmentally friendly.

The application of Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester extends beyond material science into the realm of drug delivery systems. Its ability to form stable complexes with bioactive molecules has been exploited in designing targeted drug delivery vehicles. Studies have shown that this compound can enhance the bioavailability of drugs by protecting them from premature degradation within the body.

Moreover, the compound's role in polymer chemistry cannot be overstated. Its use as a monomer in radical polymerization reactions has led to the creation of high-performance polymers with unique thermal and mechanical properties. These polymers find applications in industries ranging from electronics to automotive manufacturing.

Recent breakthroughs have also explored the potential of Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester in click chemistry, where it serves as a key component in forming covalent bonds under mild conditions. This approach has opened new avenues for constructing complex molecular architectures with precision and efficiency.

In conclusion, Bis-(2-Cyano-ethyl)-carbamic Acid benzyl ester (CAS No. 1876646-71-7) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications and adaptability continue to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an even more significant role in shaping future technologies and materials.

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